N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .
Synthesis Analysis
The compound can be synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was 54% .Molecular Structure Analysis
Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .Chemical Reactions Analysis
In the synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .Physical and Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Synthesis and Chemical Properties
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine and its derivatives are notable for their synthetic versatility and potential in various chemical applications. Researchers have developed efficient and high-yield methods for synthesizing various thieno[2,3-d]pyrimidine derivatives, which are crucial in medicinal chemistry and material science. For instance, a convenient, solvent-free synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones has been established, yielding a variety of derivatives with different substituents in high yields. This method's efficiency and environmental friendliness make it significant for industrial applications (Pokhodylo et al., 2015).
Biological and Pharmacological Research
The thieno[2,3-d]pyrimidin-4-amine framework is a key structure in various pharmacologically active compounds. Studies have shown that derivatives of this compound exhibit significant biological activities, such as antitumor properties and kinase inhibition. For example, a series of thieno[2,3-d]pyrimidin-4-amines have been synthesized and identified as potent inhibitors of specific kinases, indicating their potential in developing new therapeutic agents (Guillon et al., 2013). Additionally, certain derivatives have demonstrated notable antitumor activity, suggesting their potential use in cancer treatment (Sirakanyan et al., 2019).
Antioxidant Activity
Compounds derived from thieno[2,3-d]pyrimidin-4-amine have shown promising antioxidant activity. A study on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).
Antimicrobial Activity
Several studies have reported the antimicrobial potential of thieno[2,3-d]pyrimidin-4-amine derivatives. For example, synthesized tricyclic compounds based on this structure exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mittal et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have shown promising anticancer and antitubercular activities, suggesting potential targets could be within these biological pathways.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially disrupting the normal function of target cells .
Biochemical Pathways
Given its potential anticancer and antitubercular activities, it may affect pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests good bioavailability .
Result of Action
Based on its potential anticancer and antitubercular activities, it may induce cell death or inhibit cell growth in target cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . The presence of certain atoms, such as bromine, seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Analysis
Biochemical Properties
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine has been reported to interact with Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The compound inhibits Cyt-bd, affecting the ATP production of the bacteria .
Cellular Effects
The compound’s interaction with Cyt-bd leads to a decrease in ATP production in Mycobacterium tuberculosis, affecting the bacteria’s energy metabolism . This can have significant effects on the bacteria’s cellular processes, potentially inhibiting its growth and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of Cyt-bd . This inhibition disrupts the ATP production process, leading to a decrease in the energy available for the bacteria’s cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound on Mycobacterium tuberculosis have been observed over time in laboratory settings . The compound has been shown to have a consistent inhibitory effect on Cyt-bd, leading to a sustained decrease in ATP production .
Metabolic Pathways
This compound is involved in the energy metabolism pathway of Mycobacterium tuberculosis through its interaction with Cyt-bd . By inhibiting Cyt-bd, the compound disrupts the normal flow of this metabolic pathway .
Subcellular Localization
The subcellular localization of this compound is also not currently known. As the compound interacts with Cyt-bd, an enzyme involved in energy metabolism, it is likely that it is found in regions of the cell where this metabolic process takes place .
Properties
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPDCTYPQCQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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